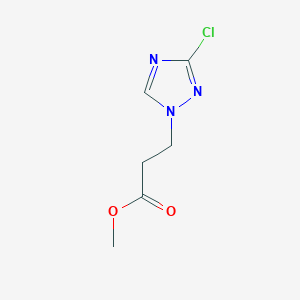
1,2-Dimethyl-6-(trifluoromethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-6-(trifluoromethyl)piperazine is a chemical compound with the CAS Number: 1367866-70-3. It has a molecular weight of 182.19 . The compound is stored at room temperature and has a purity of 95%. It is in liquid form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13F3N2/c1-5-3-11-4-6(12(5)2)7(8,9)10/h5-6,11H,3-4H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Wissenschaftliche Forschungsanwendungen
Agrochemical Development
1,2-Dimethyl-6-(trifluoromethyl)piperazine derivatives have been synthesized and shown to exhibit significant fungicidal and herbicidal activities. Some compounds within this category demonstrated superior in vitro and in vivo activities against plant fungi compared to existing controls. This research highlights the potential of these compounds in developing new agrochemicals with enhanced efficacy against various plant pathogens (Wang et al., 2017).
Chemical Synthesis and Drug Development
Research on unsymmetrical piperazines, including derivatives of this compound, has been pivotal in pharmaceutical development. These compounds are key constituents of many drugs, and efficient methods for their synthesis could significantly improve the production of new pharmaceuticals (Ghazanfarpour-Darjani et al., 2017).
Fluorescent Ligands for Receptor Studies
This compound derivatives have been utilized in synthesizing environment-sensitive fluorescent ligands targeting human receptors, such as the 5-HT1A receptor. These compounds offer potential tools for visualizing receptor distribution in biological studies, aiding in the understanding of receptor function and distribution in various cellular processes (Lacivita et al., 2009).
Environmental Impact and New Particle Formation
Studies on piperazine, including its derivatives, have explored their role in enhancing sulfuric acid-based new particle formation in the atmosphere. This research provides insights into the atmospheric fate of piperazine derivatives and their potential environmental impacts, offering a foundation for understanding how these compounds interact with atmospheric processes (Ma et al., 2019).
CO2 Capture and Absorption
Research on enhancing the absorption of CO2 in aqueous solutions has identified piperazine and its derivatives as effective promoters. This work contributes to the development of more efficient methods for CO2 capture, addressing one of the critical challenges in combating climate change (Zhang et al., 2020).
Eigenschaften
IUPAC Name |
1,2-dimethyl-6-(trifluoromethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c1-5-3-11-4-6(12(5)2)7(8,9)10/h5-6,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFMLFFPIDIMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2996716.png)

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2996719.png)


![1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2996723.png)

![1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride](/img/structure/B2996725.png)


![N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide](/img/structure/B2996731.png)
